1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine
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Overview
Description
1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine is an organic compound with the molecular formula C12H16N2O4S It consists of a piperidine ring substituted with a 3-nitrophenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine can be synthesized through the reaction of piperidine with pyridinium m-nitrobenzenesulfonate. The reaction typically involves the use of a solvent such as ethanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the piperidine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to convert the nitro group to an amine.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.
Reduction: The major product is the corresponding amine derivative of the original compound.
Scientific Research Applications
1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action for 1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine is not well-documented. related compounds have been shown to interact with various biological targets, including enzymes and receptors. The presence of the nitro group and the sulfonyl group suggests potential for hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
- 1-{[(4-Nitrophenyl)methane]sulfonyl}piperidine
- 1-{[(2-Nitrophenyl)methane]sulfonyl}piperidine
- 1-{[(3-Nitrophenyl)methane]sulfonyl}morpholine
Comparison: 1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, the 3-nitro derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUULHMJUHHQWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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